molecular formula C12H22BrNO2 B2646872 tert-Butyl 3-(bromomethyl)azepane-1-carboxylate CAS No. 1440962-52-6

tert-Butyl 3-(bromomethyl)azepane-1-carboxylate

Cat. No.: B2646872
CAS No.: 1440962-52-6
M. Wt: 292.217
InChI Key: FYOAIAZARVRFPV-UHFFFAOYSA-N
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Description

This compound is likely a derivative of azepane, which is a seven-membered cyclic compound . The “tert-butyl” indicates a tertiary butyl group attached to the molecule, and “bromomethyl” suggests a bromine atom attached to a methyl group. The “carboxylate” part indicates the presence of a carboxyl group, which is a functional group consisting of a carbonyl (C=O) and a hydroxyl (O-H) group .


Molecular Structure Analysis

The molecular structure would consist of a seven-membered ring (azepane) with a bromomethyl group, a tert-butyl group, and a carboxylate group attached. The exact positions of these groups on the azepane ring would depend on the specific synthesis process .


Physical and Chemical Properties Analysis

Based on the functional groups present, we can predict that this compound would likely be a solid at room temperature . It might be sensitive to heat and air due to the presence of the bromine atom .

Scientific Research Applications

Rhodium-Catalyzed Arylation of Heterocycles

The Rh(I)-catalyzed arylation of heterocycles, involving the functional group tolerant method using tert-butyl compounds, allows for direct arylation of azoles with aryl bromides. This approach, facilitated by a bidentate P-olefin ligand like Z-1-tert-butyl-2,3,6,7-tetrahydrophosphepine, offers a thermally stable and highly active arylation catalyst. The process, conducted outside a glovebox, utilizes THF or dioxane, simplifying product isolation, and is particularly significant for azole and aryl bromide coupling partners incompatible with traditional Pd(0) or Cu(I) catalysts (Lewis et al., 2008).

Curtius Rearrangement for Boc-Protected Amines

The Curtius rearrangement facilitates the formation of tert-butyl carbamate from a carboxylic acid. Involving the reaction with di-tert-butyl dicarbonate and sodium azide, it produces an acyl azide intermediate that, under specific conditions (tetrabutylammonium bromide and zinc(II) triflate), rearranges to form the isocyanate derivative. This reaction is notable for its compatibility with a wide range of substrates, including malonate derivatives, and operates efficiently at low temperatures (Lebel & Leogane, 2005).

Synthesis of tert-Butanesulfinyl Imines

N-tert-Butanesulfinyl imines serve as versatile intermediates for asymmetric synthesis of amines. These imines, prepared from enantiomerically pure tert-butanesulfinamide and various aldehydes and ketones, are highly reactive to nucleophiles. The tert-butanesulfinyl group, apart from facilitating nucleophilic addition, acts as a chiral directing group and is easily cleaved post-reaction. This methodology allows the synthesis of a diverse range of enantioenriched amines, highlighting its adaptability and efficiency (Ellman et al., 2002).

Novel Synthesis of Morpholine Derivatives

tert-Butyl compounds are pivotal in the diastereoselective transformation of 1-tert-butyl-2-(allyloxymethyl)aziridine into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine. This compound acts as a precursor for various morpholine derivatives, through nucleophilic displacement of bromo atoms. The cyclization protocol is notably efficient with N-neopentylmorpholine, emphasizing the tert-butyl compound's role in synthesizing complex organic structures (D’hooghe et al., 2006).

Nucleophilic Substitutions and Radical Reactions of Phenylazocarboxylates

tert-Butyl phenylazocarboxylates are valuable in synthetic chemistry for enabling nucleophilic substitutions and radical reactions. They facilitate modifications through mild conditions and provide avenues for aromatic core alterations and generation of aryl radicals, essential for diverse organic synthesis applications (Jasch et al., 2012).

Mechanism of Action

The mechanism of action of a compound depends on its use. Without specific context, it’s difficult to predict the mechanism of action for this compound .

Safety and Hazards

The compound could potentially cause skin and eye irritation. It’s recommended to handle it with appropriate protective equipment and to avoid contact with skin and eyes .

Future Directions

The future directions for research on this compound would depend on its potential applications. It could be interesting to explore its reactivity, potential uses in synthesis, or biological activity .

Properties

IUPAC Name

tert-butyl 3-(bromomethyl)azepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22BrNO2/c1-12(2,3)16-11(15)14-7-5-4-6-10(8-13)9-14/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOAIAZARVRFPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1440962-52-6
Record name tert-butyl 3-(bromomethyl)azepane-1-carboxylate
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